molecular formula C6H4BClF2O2 B1456716 4-Chloro-2,3-difluorophenylboronic acid CAS No. 1160561-28-3

4-Chloro-2,3-difluorophenylboronic acid

Cat. No.: B1456716
CAS No.: 1160561-28-3
M. Wt: 192.36 g/mol
InChI Key: QADBJOSUOMFYHK-UHFFFAOYSA-N
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Description

4-Chloro-2,3-difluorophenylboronic acid is an organoboron compound with the molecular formula C6H4BClF2O2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with chlorine and fluorine atoms. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .

Mechanism of Action

Target of Action

The primary target of 4-Chloro-2,3-difluorophenylboronic acid is the palladium catalyst used in the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .

Mode of Action

The Suzuki-Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with an electrophilic organic group, becoming oxidized in the process . In the transmetalation step, the this compound, which is a nucleophilic organoboron reagent, is transferred from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction allows for the formation of carbon-carbon bonds under mild and functional group tolerant conditions . The organoboron reagents used in this process are relatively stable, readily prepared, and generally environmentally benign .

Result of Action

The primary result of the action of this compound is the formation of carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, including fluorinated biaryl derivatives .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction is known to be tolerant of a wide range of functional groups and can proceed under mild conditions . The specific reaction conditions, such as temperature and the presence of other reagents, can impact the efficiency of the reaction .

Biochemical Analysis

Biochemical Properties

4-Chloro-2,3-difluorophenylboronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction. This reaction is widely used in organic synthesis to form carbon-carbon bonds between aryl or vinyl halides and boronic acids. The compound interacts with palladium catalysts to facilitate the transmetalation step, where the boronic acid group transfers its organic group to the palladium complex . This interaction is crucial for the formation of biaryl compounds, which are important in pharmaceuticals and materials science.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are not extensively documented. Boronic acids, in general, are known to influence cell function by interacting with enzymes and proteins that contain serine or threonine residues. These interactions can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, boronic acids can inhibit serine proteases, which play a role in various cellular processes, including inflammation and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with biomolecules that contain hydroxyl groups, such as carbohydrates and nucleotides. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate access and catalytic activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but it can degrade when exposed to moisture or high temperatures. Long-term studies have shown that boronic acids can have sustained effects on cellular function, including prolonged enzyme inhibition and altered metabolic pathways . These effects are important for understanding the potential therapeutic applications of the compound.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can selectively inhibit target enzymes without causing significant toxicity. At high doses, it can lead to adverse effects, including toxicity and organ damage. Studies have shown that there is a threshold dose above which the compound’s toxic effects become pronounced . Understanding the dosage effects is crucial for developing safe and effective therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450, which can lead to the formation of reactive intermediates. These intermediates can further interact with cellular components, affecting metabolic flux and metabolite levels. The compound’s effects on metabolic pathways are important for understanding its pharmacokinetics and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, it can bind to proteins and other biomolecules, affecting its localization and accumulation. These interactions are important for understanding the compound’s bioavailability and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. These localizations can affect the compound’s activity and function, including its ability to interact with specific biomolecules and modulate cellular processes .

Preparation Methods

4-Chloro-2,3-difluorophenylboronic acid can be synthesized through several methods. One common synthetic route involves the reaction of 4-chloro-2,3-difluorobenzene with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

4-Chloro-2,3-difluorophenylboronic acid undergoes various chemical reactions, including:

Properties

IUPAC Name

(4-chloro-2,3-difluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BClF2O2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QADBJOSUOMFYHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)Cl)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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